N-(2,6-difluorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-4-pyrazin-2-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O2/c17-12-2-1-3-13(18)15(12)21-16(23)22-8-4-11(5-9-22)24-14-10-19-6-7-20-14/h1-3,6-7,10-11H,4-5,8-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXOHIUUNQWUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)NC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-difluorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound features a piperidine ring substituted with a difluorophenyl group and a pyrazin-2-yloxy moiety. This unique structure is believed to contribute to its biological properties. The molecular formula can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 296.28 g/mol
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, particularly against targets involved in cancer signaling pathways. Research indicates that similar piperidine derivatives can inhibit kinases like VEGFR and ERK, which are crucial in tumor growth and proliferation .
- Anti-inflammatory Activity : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are key players in the inflammatory response, and their inhibition can lead to reduced inflammation and pain .
- Antiproliferative Effects : In vitro studies have demonstrated that related compounds exhibit antiproliferative effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves induction of apoptosis in malignant cells .
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | VEGFR-2 | 11.3 | |
| Anti-inflammatory | COX-2 Inhibition | 0.04 | |
| Antiproliferative | HepG2 Cell Line | 11.3 |
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound against HepG2 liver cancer cells. The compound exhibited an IC50 value of 11.3 µM, indicating significant antiproliferative activity. Apoptotic pathways were activated, leading to cell death in treated cultures .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory properties, the compound was tested for COX-2 inhibition. Results indicated that it effectively suppressed COX-2 activity at low concentrations (IC50 = 0.04 µM), comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives:
- Substituents : The presence of electron-withdrawing groups such as fluorine enhances the inhibitory potency against kinases.
- Ring Modifications : Variations in the piperidine ring (e.g., introducing different substituents) can significantly alter the compound's affinity for target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their targets, and therapeutic applications:
2.1 Structural and Functional Analysis
- Core Scaffold: The piperidine carboxamide moiety is shared across all compounds, serving as a versatile scaffold for attaching diverse substituents. This group facilitates hydrogen bonding with target proteins, enhancing binding specificity .
- Fluorinated Aromatic Rings: The 2,6-difluorophenyl group in the target compound and uzansertib enhances metabolic stability and hydrophobic interactions, a feature critical for oral bioavailability . In contrast, MK-0974 and BIBN4096BS utilize mono- or di-substituted fluorophenyl groups for similar purposes .
Heterocyclic Substituents :
2.2 Pharmacological and Therapeutic Implications
Target Selectivity :
- MK-0974 and BIBN4096BS demonstrate high selectivity for CGRP receptors due to their bulky substituents (e.g., trifluoroethyl-azepane), whereas the target compound’s pyrazine group may favor kinase or HDAC targets .
- Uzansertib’s antineoplastic activity is attributed to its cyclopentapyridine system, which disrupts MAPK signaling—a mechanism distinct from the BRAF/HDAC inhibitors in .
2.3 Physicochemical Properties
- The target compound’s lower molecular weight and LogP compared to uzansertib and compounds suggest improved CNS penetrance, a trait advantageous for neurological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
